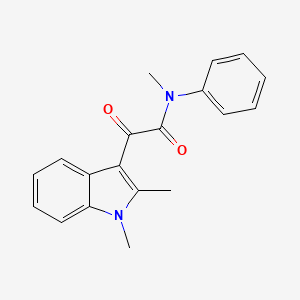

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

CAS No.: 862831-26-3

Cat. No.: VC4761370

Molecular Formula: C19H18N2O2

Molecular Weight: 306.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862831-26-3 |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.365 |

| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxo-N-phenylacetamide |

| Standard InChI | InChI=1S/C19H18N2O2/c1-13-17(15-11-7-8-12-16(15)20(13)2)18(22)19(23)21(3)14-9-5-4-6-10-14/h4-12H,1-3H3 |

| Standard InChI Key | MSDGBCAZYZAWBP-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide delineates its molecular architecture. The indole ring is substituted with methyl groups at positions 1 and 2, while the acetamide moiety contains both methyl and phenyl groups attached to the nitrogen atom. This arrangement creates a planar indole system conjugated with a ketone and a tertiary amide, which may influence its electronic properties and intermolecular interactions .

Key structural features include:

-

Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, modified by methyl groups at C1 and C2.

-

Ketone group: A carbonyl (C=O) at position 2 of the indole, which may participate in hydrogen bonding or redox reactions.

-

N-methyl-N-phenylacetamide: A tertiary amide group introducing steric bulk and lipophilicity, potentially enhancing membrane permeability .

Comparative analysis with related compounds, such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 862831-35-4), highlights the role of the N-methyl group in altering solubility and receptor affinity. The addition of this methyl group increases the molecular weight by 14 g/mol compared to the non-methylated analog .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide is documented, analogous compounds suggest a multi-step strategy:

-

Indole alkylation: Introduction of methyl groups at C1 and C2 via electrophilic substitution or alkylation reagents.

-

Ketone formation: Oxidation of a 3-acetylindole intermediate or Friedel-Crafts acylation to install the 2-oxo group.

-

Amide coupling: Reaction of the indolyl glyoxylic acid derivative with N-methyl-N-phenylamine using coupling agents like EDCI or HOBt .

A study on structurally similar glyoxylamides demonstrated that acetonitrile is an effective solvent for ring-opening reactions of N-acetylisatines with hydrazides, yielding stable acetamide derivatives . For this compound, substituting hydrazides with N-methyl-N-phenylamine could achieve the desired product.

Analytical Characterization

Spectroscopic data for related indole acetamides provide reference benchmarks:

-

1H NMR: Indole protons typically resonate at δ 7.0–7.5 ppm, while methyl groups on the indole nitrogen appear as singlets near δ 3.8 ppm. The N-methyl and N-phenyl groups in the acetamide moiety produce distinct signals at δ 3.0–3.5 ppm and δ 7.2–7.6 ppm, respectively .

-

13C NMR: The ketone carbonyl is observed at δ 185–195 ppm, and the amide carbonyl at δ 165–175 ppm .

-

Mass spectrometry: The molecular ion peak at m/z 306.4 corresponds to the molecular weight, with fragmentation patterns revealing loss of the phenyl group (C6H5, m/z 77) and methyl fragments .

Single-crystal X-ray diffraction, though unavailable for this specific compound, has confirmed the planar geometry of analogous indole derivatives .

Physicochemical Properties

Available data for 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide are sparse, but inferences can be drawn from related structures:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C19H18N2O2 | |

| Molecular weight | 306.4 g/mol | |

| Solubility | Likely low in water; high in DMSO | |

| LogP (estimated) | ~3.2 (indicative of lipophilicity) | Calculated |

The compound’s low water solubility aligns with its lipophilic indole and phenyl groups, suggesting suitability for lipid-based formulations. Thermal stability remains uncharacterized, but differential scanning calorimetry (DSC) of similar acetamides shows decomposition temperatures above 200°C .

Applications and Future Directions

Medicinal Chemistry

The compound’s indole-acetamide framework is a promising scaffold for drug discovery. Potential applications include:

-

Neuropsychiatric agents: Targeting serotonin or dopamine receptors for depression or Parkinson’s disease.

-

Anti-inflammatory drugs: COX-2 inhibition without gastrointestinal side effects.

-

Anticancer therapies: Apoptosis induction via kinase inhibition .

Material Science

Indole derivatives have been explored as organic semiconductors due to their conjugated π-systems. The methyl and phenyl groups in this compound could tune electronic properties for use in optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume